molecular formula C12H20ClNOS B13946210 2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone

2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone

Cat. No.: B13946210
M. Wt: 261.81 g/mol
InChI Key: LJZQAYGWKATJBP-UHFFFAOYSA-N
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Description

2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[45]decan-2-yl)ethanone is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[45]decan-2-yl)ethanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to accommodate larger volumes. This includes scaling up the reaction conditions, ensuring proper mixing and temperature control, and implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptomethyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific kinases or modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone
  • 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides
  • 2-chloroquinoline-3-carbaldehyde

Uniqueness

2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone is unique due to its spirocyclic structure and the presence of both chloro and mercaptomethyl groups. This combination of functional groups provides the compound with distinct reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C12H20ClNOS

Molecular Weight

261.81 g/mol

IUPAC Name

2-chloro-1-[8-(sulfanylmethyl)-2-azaspiro[4.5]decan-2-yl]ethanone

InChI

InChI=1S/C12H20ClNOS/c13-7-11(15)14-6-5-12(9-14)3-1-10(8-16)2-4-12/h10,16H,1-9H2

InChI Key

LJZQAYGWKATJBP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CS)CCN(C2)C(=O)CCl

Origin of Product

United States

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